Geranyl formate

Description

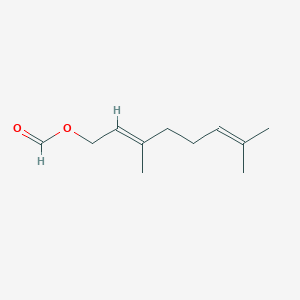

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMZVFJYMPNUCT-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047614 | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colorless to pale yellow liquid/fresh, leafy, rose-like odour | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.906-0.920 | |

| Record name | Geranyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-86-2 | |

| Record name | Geranyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Geranyl Formate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl formate (B1220265), an acyclic monoterpene ester, is a significant contributor to the characteristic aroma of several commercially important essential oils. Possessing a fresh, green, and rosy scent, this compound is not only pivotal in the fragrance and flavor industries but also exhibits various biological activities, including antifungal and hepatoprotective effects, making it a molecule of interest for pharmaceutical research and development.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of geranyl formate in essential oils, methodologies for its extraction and quantification, and an exploration of its biosynthetic origins within the plant kingdom.

Natural Occurrence and Quantitative Data

This compound is found in a variety of essential oils, with its concentration being highly dependent on the plant species, cultivar, geographical origin, and harvesting season.[3][4] Notably, it is a key constituent in the essential oil of rose-scented geranium (Pelargonium graveolens), where it contributes significantly to the oil's characteristic rosy fragrance.[5][6] It is also present in other popular essential oils such as citronella, rose, lemon, and orange.[2][7]

The quantitative data for this compound in several essential oils, as determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), are summarized in the table below.

| Essential Oil | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |

| Geranium Oil | Pelargonium graveolens | Aerial parts | 1.0 - 8.0 | [3][8] |

| Geranium Oil (cv. Bourbon) | Pelargonium graveolens | Fresh biomass | 3.8 - 6.2 | [4] |

| Geranium Oil (cv. CIM-Pawan) | Pelargonium graveolens | Fresh biomass | 4.3 - 5.0 | [4] |

| Geranium Oil | Pelargonium graveolens | Leaves | 2.0 - 5.1 | [5] |

| Commercial Geranium Oil | Pelargonium graveolens | Not specified | 6.52 | [6] |

| Geranium Oil | Pelargonium graveolens | Leaves | 7.148 | [8] |

| Rose Oil | Rosa damascena | Flowers | 0.5 - 1.5 | [9] |

| Citronella Oil (Java type) | Cymbopogon winterianus | Leaves | Present (unquantified) |

Experimental Protocols

The extraction and analysis of this compound from plant materials primarily involve steam distillation followed by gas chromatography-mass spectrometry.

Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants.[10][11] This technique is effective for isolating volatile compounds like this compound that are sensitive to high temperatures.[10]

Principle: Steam is passed through the plant material, causing the volatile essential oil components to vaporize at a lower temperature than their normal boiling points.[10] The mixture of steam and essential oil vapor is then cooled in a condenser, and the resulting liquid, a mixture of water and essential oil, is collected.[10][12] Due to their different densities, the essential oil can then be separated from the aqueous layer (hydrosol).[10]

Apparatus:

-

Steam generator (or boiling flask for direct steam distillation)

-

Biomass flask (still pot)

-

Still head

-

Condenser

-

Receiver (Florentine flask or separatory funnel)[12]

General Procedure:

-

Fresh or dried plant material (e.g., leaves of Pelargonium graveolens) is packed into the biomass flask.

-

Steam is introduced into the bottom of the biomass flask, permeating the plant material.

-

The steam ruptures the oil glands in the plant material, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.

-

The liquid condensate flows into the receiver, where the essential oil separates from the water.

-

The essential oil is collected, dried (e.g., with anhydrous sodium sulfate), and stored in a sealed, dark glass vial, preferably under refrigeration.

The duration of the distillation process can vary depending on the plant material and can impact the yield and chemical profile of the essential oil.[11]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[13][14]

Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The different components of the essential oil travel through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), thus separating them. As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint" for identification.

Representative GC-MS Parameters for this compound Analysis:

-

Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

-

Column: TG-5MS fused silica (B1680970) capillary column (or similar non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[15]

-

Injector Temperature: 280 °C.[15]

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[15]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp: Increase to 280 °C at a rate of 5 °C/min.

-

Final hold: 5 minutes at 280 °C.[15]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[15]

-

Mass Range: m/z 40-550.

-

-

Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[15]

-

Quantification: The relative percentage of each component is typically calculated from the GC peak areas without the use of a correction factor.

Below is a DOT script for a generalized workflow for the extraction and analysis of this compound.

Caption: A generalized workflow for the extraction and analysis of this compound.

Biosynthesis of this compound

This compound is a product of the vast secondary metabolism in plants.[16] Its biosynthesis involves several key steps, beginning with the fundamental building blocks of isoprenoids and culminating in an esterification reaction.

The formation of this compound is a two-stage process:

-

Formation of Geraniol (B1671447): The alcohol precursor, geraniol, is a monoterpene synthesized from the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[16] These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[16] Geranyl diphosphate (GPP) synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl diphosphate (GPP). Finally, geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.[16]

-

Esterification to this compound: The final step is the esterification of geraniol with a formate group. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[17][18] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor.[17][19] In the case of this compound, a putative "geraniol formyltransferase" would catalyze the reaction between geraniol and formyl-CoA.

The following DOT script illustrates the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound from isoprenoid precursors.

Conclusion

This compound is a naturally occurring ester that plays a crucial role in the aromatic profile of several important essential oils. Its presence and concentration can be reliably determined using steam distillation followed by GC-MS analysis. Understanding the biosynthetic pathways that lead to its formation in plants not only provides insights into plant secondary metabolism but may also open avenues for the biotechnological production of this valuable flavor and fragrance compound. For drug development professionals, the documented biological activities of this compound suggest its potential as a lead compound for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. ayurvedicoils.com [ayurvedicoils.com]

- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpjournal.com [ijpjournal.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fairoils.com [fairoils.com]

- 9. cir-safety.org [cir-safety.org]

- 10. ellementalpro.com [ellementalpro.com]

- 11. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. engineering.iastate.edu [engineering.iastate.edu]

- 13. academics.su.edu.krd [academics.su.edu.krd]

- 14. researchgate.net [researchgate.net]

- 15. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 19. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the CAS number for Geranyl formate?

CAS Number: 105-86-2

This technical guide provides an in-depth overview of Geranyl formate (B1220265), a monoterpene ester widely utilized in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, synthesis protocols, analytical methodologies, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Geranyl formate, also known as [(2E)-3,7-dimethylocta-2,6-dienyl] formate, is the formate ester of geraniol (B1671447).[1] It is a colorless to pale yellow liquid recognized for its fresh, green, and rosy aroma.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 105-86-2 | [1] |

| Molecular Formula | C₁₁H₁₈O₂ | |

| Molecular Weight | 182.26 g/mol | |

| Boiling Point | 216 °C | |

| Density | 0.915 g/mL at 25 °C | |

| Refractive Index | n20/D 1.46 | |

| Flash Point | 98.9 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in alcohol and oils. |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Instrument: Hitachi M-80B, Ionization: EI-B, Top 5 Peaks (m/z): 69, 41, 68, 136, 39 | [1] |

| Infrared Spectroscopy (IR) | Data available in the NIST Chemistry WebBook. | [2] |

| Nuclear Magnetic Resonance (NMR) | Predicted ¹H and ¹³C NMR spectra are available. Experimental spectra are typically run in CDCl₃. | [3][4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Geraniol

-

Anhydrous formic acid

-

Mineral acid catalyst (e.g., sulfuric acid) or ionic liquid catalyst

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine geraniol and a molar excess of anhydrous formic acid.

-

Slowly add a catalytic amount of sulfuric acid to the mixture while stirring. Alternatively, an ionic liquid can be used as a green catalyst.[5]

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.

-

Carrier Gas: Helium

-

MS Detector: Electron ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃)

-

Frequency: 400 MHz for ¹H NMR

-

Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and coupling constants corresponding to the protons of this compound.

Biological Activity and Signaling Pathways

This compound has been noted for its potential hepatoprotective activity.[1] While the direct mechanism is still under investigation, it is hypothesized that this compound may exert its effects after in-vivo hydrolysis to geraniol. Geraniol has been shown to protect against liver injury by activating the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[6]

The proposed mechanism involves the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of downstream target genes, including Heme oxygenase-1 (HO-1). HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, which have antioxidant and anti-inflammatory properties.

Visualizations

References

- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. NP-MRD: Showing NP-Card for this compound (NP0272440) [np-mrd.org]

- 5. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Geranyl Formate: A Technical Overview of its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl formate (B1220265), the formate ester of geraniol (B1671447), is a naturally occurring monoterpene with the chemical formula C₁₁H₁₈O₂.[1] It is a colorless to pale yellow liquid characterized by a fresh, green, rosy, and leafy aroma.[2] This compound is a constituent of various essential oils and is widely utilized in the fragrance and flavor industries.[3][4][5] Beyond its sensory properties, geranyl formate has garnered scientific interest for its potential biological activities, including its role as an insect alarm pheromone and its purported hepatoprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, a summary of its synthesis, and an exploration of its known biological roles.

Chemical Structure and Properties

This compound is systematically known as [(2E)-3,7-dimethylocta-2,6-dienyl] formate.[1] Its structure consists of a geranyl group, which is a C10 acyclic monoterpene alcohol moiety, esterified with a formate group. The "(2E)" designation indicates the trans configuration of the double bond at the C2 position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 105-86-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 216 °C (lit.) | |

| Density | 0.915 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.46 (lit.) | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of the available data is provided below.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 182. The fragmentation pattern is consistent with its ester structure. Key fragments and their relative intensities are listed in Table 2.

| m/z | Relative Intensity (%) | Putative Fragment |

| 69 | 99.99 | [C₅H₉]⁺ |

| 41 | 50.19 | [C₃H₅]⁺ |

| 68 | 21.34 | [C₅H₈]⁺ |

| 136 | 11.54 | [M - HCOOH]⁺ |

| 39 | 10.09 | [C₃H₃]⁺ |

Data sourced from PubChem CID 5282109.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key peaks are summarized in Table 3.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1720 | C=O stretch (ester) |

| ~1160 | C-O stretch (ester) |

| ~2920, 2850 | C-H stretch (alkane) |

| ~1670 | C=C stretch (alkene) |

Note: Specific peak positions can vary slightly based on the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of geraniol with formic acid, typically in the presence of an acid catalyst.[3]

General Experimental Protocol: Esterification of Geraniol

A general procedure for the synthesis of this compound involves the following steps:

-

Reaction Setup: Geraniol and an excess of formic acid are mixed in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[3]

A patent has also described a method for preparing this compound using an ionic liquid as a catalyst, which is presented as a greener alternative to traditional acid catalysis.[8]

Biological Activities and Signaling Pathways

Role as an Insect Alarm Pheromone

This compound is known to function as an alarm pheromone in various insect species.[1] Alarm pheromones are semiochemicals released by an individual in response to a threat, which then elicit a defensive or escape response in conspecifics.

While the precise signaling pathway for this compound in insects is not detailed in the available literature, a general workflow for insect olfactory signaling can be proposed.

Caption: Generalized insect olfactory signaling pathway.

In this proposed pathway, this compound molecules are bound by Odorant Binding Proteins (OBPs) in the insect's sensillar lymph. The OBP-pheromone complex then interacts with an Olfactory Receptor (OR) on the dendritic membrane of an olfactory sensory neuron. This interaction leads to the opening of ion channels, causing depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the central nervous system (CNS), resulting in a behavioral response.

Hepatoprotective Effects

Recent studies have suggested that this compound may possess hepatoprotective properties. However, the cellular mechanisms and signaling pathways underlying this effect have not been fully elucidated in the available literature. Generally, the hepatoprotective effects of monoterpenes are often attributed to their antioxidant and anti-inflammatory activities. A plausible, though not specifically demonstrated for this compound, workflow for hepatoprotective action is outlined below.

Caption: Putative mechanism of hepatoprotective action.

This diagram illustrates that hepatotoxins can induce oxidative stress and an inflammatory response, leading to hepatocyte damage. This compound, through potential antioxidant and anti-inflammatory effects, may inhibit these processes, thereby conferring cellular protection. It is important to note that this is a generalized pathway for hepatoprotective compounds and specific research on this compound is required to confirm these mechanisms.

Applications in Drug Development and Research

The biological activities of this compound suggest potential avenues for its application in drug development and research.[4] Its role as an insect pheromone could be exploited for the development of novel pest management strategies. The potential hepatoprotective effects warrant further investigation to understand its therapeutic potential in liver diseases. Furthermore, as a well-characterized small molecule, it can serve as a lead compound for the synthesis of new derivatives with enhanced biological activities.[4]

Conclusion

This compound is a monoterpene ester with a well-defined chemical structure and interesting biological properties. While its use in the fragrance and flavor industry is well-established, its roles as a semiochemical and a potential therapeutic agent are emerging areas of research. Further studies are needed to fully elucidate the detailed experimental protocols for its synthesis and to unravel the specific signaling pathways involved in its biological activities. Such research will be crucial for harnessing the full potential of this compound in various scientific and commercial applications.

References

- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foreverest.net [foreverest.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 105-86-2 [thegoodscentscompany.com]

- 6. This compound(105-86-2) IR Spectrum [chemicalbook.com]

- 7. This compound(105-86-2) 13C NMR [m.chemicalbook.com]

- 8. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]

Geranyl Formate: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl formate (B1220265), a monoterpene ester, is a naturally occurring compound found in the essential oils of various aromatic plants. While structurally similar to the well-studied geraniol (B1671447) and geranyl acetate (B1210297), Geranyl formate possesses a unique profile of biological activities that are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the current state of knowledge regarding the pharmacological effects of this compound, with a focus on its hepatoprotective, potential anticancer, antimicrobial, anti-inflammatory, and insecticidal properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is the formate ester of geraniol. Its chemical structure and basic properties are summarized below.

| Property | Value |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dien-1-yl] formate |

| Synonyms | Geraniol formate, (E)-3,7-Dimethyl-2,6-octadien-1-yl formate |

| CAS Number | 105-86-2[1] |

| Molecular Formula | C₁₁H₁₈O₂[1] |

| Molecular Weight | 182.26 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fresh, leafy, rose-like |

Pharmacological Activities

Hepatoprotective Activity

One of the most directly evidenced pharmacological effects of this compound is its hepatoprotective activity. A study by Bayram et al. (2011) investigated the effects of this compound in a rat model of acute liver injury induced by carbon tetrachloride (CCl₄).

Experimental Evidence: The study demonstrated that low doses of this compound offered partial protection against CCl₄-induced liver damage. This was evidenced by a moderate reduction in the elevation of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury. Histopathological examination of the liver tissue revealed that low-dose this compound treatment led to a moderate decrease in ballooning degeneration and the number of apoptotic cells compared to the CCl₄-only control group. Interestingly, high doses of this compound did not show a hepatoprotective effect in this model.

Quantitative Data: Hepatoprotective Effects

| Treatment Group | Serum ALT (IU/L) | Serum AST (IU/L) | Ballooning Degeneration Score | Apoptotic Cell Count |

| Control | Normal | Normal | 0 | < 1 |

| CCl₄ Only | Markedly Elevated | Markedly Elevated | Severe | High |

| CCl₄ + Low-Dose this compound | Moderately Reduced | Moderately Reduced | Moderate | Moderately Reduced |

| CCl₄ + High-Dose this compound | Markedly Elevated | Markedly Elevated | Severe | High |

| Note: This table is a qualitative summary based on the findings of Bayram et al. (2011). Exact quantitative values were not available in the abstract. |

Proposed Mechanism: The precise mechanism of this compound's hepatoprotective effect is not fully elucidated. However, CCl₄ is known to induce hepatotoxicity through the formation of free radicals, leading to lipid peroxidation and oxidative stress. It is plausible that this compound, at low concentrations, may exert antioxidant effects, thereby mitigating the cellular damage caused by CCl₄-induced reactive oxygen species.

Anticancer Activity (Potential)

While direct studies on the anticancer activity of this compound are limited, significant research on its parent alcohol, geraniol, and the related ester, geranyl acetate, suggests a strong potential for antiproliferative and pro-apoptotic effects.

Evidence from Related Compounds: Studies have shown that both geraniol and geranyl acetate exhibit significant anticancer activity against various cancer cell lines. For instance, against the human colon cancer cell line Colo-205, geraniol and geranyl acetate demonstrated IC₅₀ values of 20 µM and 30 µM, respectively. The proposed mechanisms of action for these related compounds include the induction of apoptosis (programmed cell death), promotion of DNA damage in cancer cells, and arrest of the cell cycle, typically at the G2/M phase.

Quantitative Data: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ Value | Reference |

| Geraniol | Colo-205 (Colon) | 20 µM | (Qi et al., 2018) |

| Geranyl Acetate | Colo-205 (Colon) | 30 µM | (Qi et al., 2018) |

| Geraniol | MCF-7 (Breast) | ~150 µM | (Duncan et al., 2004) |

Proposed Signaling Pathway: The anticancer effects of geraniol and its derivatives are thought to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of the intrinsic apoptotic pathway.

Antimicrobial Activity (Potential)

The antimicrobial properties of essential oils and their constituents are well-documented. While specific data for this compound is scarce, the known activity of geraniol suggests that this compound may also possess antimicrobial effects.

Evidence from Related Compounds: Geraniol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. For example, the minimum inhibitory concentration (MIC) of geraniol against the fungus Candida albicans has been reported to be 0.5 µL/mL. The primary mechanism of action for monoterpenes like geraniol is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular contents and cell death.

Quantitative Data: Antimicrobial Activity of Geraniol

| Microorganism | MIC of Geraniol | Reference |

| Candida albicans | 0.5 µL/mL | (Khan & Ahmad, 2012) |

| Staphylococcus aureus | 512 µg/mL | (Long et al., 2021) |

Anti-inflammatory Activity (Potential)

Based on studies of its parent compound, geraniol, this compound is hypothesized to have anti-inflammatory properties.

Evidence from Related Compounds: Geraniol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in various experimental models. The mechanism for this is thought to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, geraniol can suppress the transcription of genes encoding for pro-inflammatory mediators.

Insecticidal Activity (Potential)

Monoterpenes are widely recognized for their insecticidal and repellent properties. Geraniol, the parent alcohol of this compound, is a known insect repellent and insecticide.

Evidence from Related Compounds: Geraniol has demonstrated contact and fumigant toxicity against a range of insect pests. For example, the LC₅₀ (lethal concentration for 50% of the population) of geraniol via contact toxicity against the rice weevil, Sitophilus oryzae, has been reported as 28.76 µg/cm². The mode of action is often neurotoxic, potentially involving the inhibition of acetylcholinesterase, an important enzyme in the insect nervous system.

Quantitative Data: Insecticidal Activity of Geraniol

| Insect Species | Assay Type | LC₅₀ of Geraniol | Reference |

| Sitophilus oryzae | Contact Toxicity | 28.76 µg/cm² | (Abdelgaleil et al., 2009) |

| Tribolium castaneum | Fumigant Toxicity | > 50 mg/L air | (Abdelgaleil et al., 2009) |

Experimental Protocols

This section provides generalized protocols for key experiments relevant to assessing the biological activities of this compound.

Determination of Hepatoprotective Activity in a CCl₄-Induced Rat Model

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Acclimatization: House animals under standard laboratory conditions for at least one week.

-

Grouping: Divide animals into control, CCl₄, and CCl₄ + this compound treatment groups.

-

Dosing: Administer this compound (dissolved in a suitable vehicle like olive oil) orally or intraperitoneally for a specified period (e.g., 7 days).

-

Induction of Injury: Administer a single dose of CCl₄ (typically 1-2 mL/kg, diluted in olive oil) via intraperitoneal injection.

-

Sample Collection: Euthanize animals 24-48 hours after CCl₄ administration. Collect blood via cardiac puncture and perfuse and collect the liver.

-

Biochemical Analysis: Centrifuge blood to obtain serum. Measure ALT and AST levels using commercially available kits.

-

Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine sections under a microscope for signs of liver damage.

MTT Assay for Cytotoxicity

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth. Due to its lipophilic nature, a solubilizing agent like Tween 80 or DMSO may be required at a low, non-inhibitory concentration.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated hepatoprotective effects at low doses. While direct evidence for its other pharmacological activities is still emerging, the extensive research on its parent compound, geraniol, and related esters provides a strong rationale for further investigation into its anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the hepatoprotective effects of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀, MIC, and LC₅₀ values of this compound for its various potential biological activities.

-

Investigating the signaling pathways modulated by this compound to better understand its mode of action.

-

Evaluating the safety and toxicological profile of this compound in more detail.

This technical guide serves as a foundational resource to stimulate and guide further research into the pharmacological potential of this compound, a compound that holds promise for the development of new therapeutic agents.

References

Geranyl Formate: A Comprehensive Technical Guide to its Olfactory Characteristics and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl formate (B1220265), a monoterpene ester, is a significant contributor to the aroma of various natural products and is widely utilized in the flavor and fragrance industry. Its characteristic scent profile, a harmonious blend of floral and fruity notes, makes it a valuable ingredient in the formulation of a diverse range of consumer goods. This technical guide provides an in-depth analysis of the olfactory characteristics and aroma profile of Geranyl formate, including its sensory descriptors, quantitative data, and the methodologies used for its evaluation.

Olfactory Characteristics

This compound is consistently described as possessing a fresh, floral, and green aroma with distinct rosy and fruity undertones.[1][2][3][4][5][6][7][8][9] The olfactory profile is complex, with nuances of neroli, tea, and citrus, contributing to its versatile applications.[2][3][7]

Sensory Descriptors

The aroma of this compound is characterized by a range of descriptors reported by various sources in the flavor and fragrance industry. These descriptors provide a qualitative understanding of its scent profile.

| Descriptor Category | Specific Descriptors |

| Floral | Rose, Neroli, Rosy[1][2][3][6][7] |

| Green | Green, Leafy[1][5][6][8] |

| Fruity | Fruity, Pear, Citrus[3][7][9] |

| Other | Fresh, Tea, Dry[2][3][7] |

Aroma Profile

The aroma profile of a compound is a combination of its odor characteristics and its volatility. This compound is considered a middle note in perfumery, contributing to the heart of a fragrance.[2] Its aroma is diffusive, meaning it disperses well in the air.[2][3]

Quantitative Data

Quantitative analysis of this compound provides objective measurements of its presence and olfactory potency. This data is crucial for formulation, quality control, and understanding its contribution to the overall aroma of a product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₂ | [10] |

| Molecular Weight | 182.26 g/mol | [10] |

| CAS Number | 105-86-2 | [11] |

Concentration in Natural Sources

This compound is a natural constituent of various essential oils. Its concentration can vary depending on the plant species, geographical origin, and extraction method.

| Essential Oil | Concentration (%) | Source |

| Pelargonium graveolens (Geranium) | 10.1 (in a specific fraction) | [11] |

Odor Threshold

Experimental Protocols

The characterization of the olfactory properties of this compound involves a combination of sensory and instrumental analysis.

Sensory Analysis

Sensory analysis relies on the human nose as the detector to describe and quantify the aroma of a substance.[2]

Objective: To qualitatively and quantitatively describe the olfactory characteristics of this compound.

Methodology:

-

Panel Selection: A panel of trained sensory assessors is selected based on their ability to detect and describe different odors.

-

Sample Preparation: this compound is diluted in an odorless solvent (e.g., ethanol (B145695) or dipropylene glycol) to various concentrations.

-

Evaluation: Panelists are presented with the diluted samples on smelling strips or in olfactometers.

-

Data Collection: Panelists rate the intensity of various aroma descriptors (e.g., rosy, green, fruity) on a predefined scale. They also provide free-text descriptions of the perceived aroma.

-

Data Analysis: Statistical analysis of the collected data is performed to generate an aroma profile and identify the most prominent sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose to identify odor-active compounds in a sample.[1][13]

Objective: To identify the specific volatile compounds responsible for the characteristic aroma of this compound and to estimate their relative odor potencies.

Methodology:

-

Sample Injection: A diluted solution of this compound is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

Detection: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.

-

Olfactory Detection: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.

-

Data Integration: The data from the chemical detector and the olfactometry are combined to identify the compounds responsible for specific aromas.

Structure-Odor Relationship

The olfactory properties of this compound are directly related to its chemical structure. As a terpene ester, its aroma is a result of the combination of the geraniol (B1671447) backbone and the formate ester functional group.[10][14] The double bonds and the ester group in the molecule are key features that interact with olfactory receptors in the nose to elicit its characteristic scent. The relationship between the structure of terpene esters and their perceived odor is a complex field of study, but it is generally understood that small changes in the molecular structure can lead to significant differences in aroma.[3][12]

Conclusion

This compound is a well-characterized aroma chemical with a distinct and desirable olfactory profile. Its fresh, rosy, and green characteristics, complemented by fruity and tea-like nuances, make it a versatile ingredient in the flavor and fragrance industry. The combination of sensory analysis and instrumental techniques like GC-O provides a comprehensive understanding of its aroma profile, enabling its effective use in product development. Further research into the specific olfactory receptors that interact with this compound could provide deeper insights into the mechanisms of its perception and pave the way for the design of novel aroma compounds.

References

- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. foreverest.net [foreverest.net]

- 9. This compound 95% – Fresh Floral & Fruity Ester For Perfume & Flavor | Chemicalbull [chemicalbull.com]

- 10. Esters, terpenes and flavours [wisdomlib.org]

- 11. This compound, 105-86-2 [thegoodscentscompany.com]

- 12. Descriptors for terpene esters from chromatographic and partition measurements: Estimation of human odor detection thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Terpene Functional Groups: The Chemistry Behind Their Properties - Gold Coast Terpenes [goldcoastterpenes.com]

Initial Investigations into the Antifungal Properties of Geranyl Formate: A Technical Guide

Disclaimer: Direct scientific literature on the antifungal properties of Geranyl formate (B1220265) is notably scarce. This technical guide provides a comprehensive overview of the known characteristics of Geranyl formate and extrapolates its potential antifungal activities by examining closely related compounds, namely its parent alcohol, geraniol (B1671447), other geranyl esters (geranyl acetate (B1210297) and geranyl cinnamate), and another relevant formate ester (ethyl formate). The information presented herein is intended to guide future research and should be interpreted with the understanding that the antifungal profile of this compound itself has not yet been empirically established.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₈O₂, is the formate ester of the monoterpenoid alcohol geraniol.[1] It is a colorless to pale yellow liquid characterized by a fresh, green, rosy, and leafy odor.[2][3] This compound is a naturally occurring component of some plant essential oils and is also synthesized for use as a fragrance and flavoring agent.[1][4] The synthesis of this compound is typically achieved through the esterification of geraniol with formic acid.[4][5]

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 105-86-2 | [3][6] |

| Molecular Formula | C₁₁H₁₈O₂ | [3][6] |

| Molecular Weight | 182.26 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Boiling Point | 216 - 237 °C | [2][6] |

| Density | ~0.915 g/mL at 25 °C | [2][7] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

Postulated Antifungal Activity: An Inferential Analysis

Due to the absence of direct studies on this compound's antifungal efficacy, we turn to the analysis of its constituent parts and related molecules.

Geraniol, the alcohol precursor to this compound, has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens.[8] Its primary mechanisms of action are believed to involve the disruption of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents.[9] Some studies also suggest that geraniol inhibits ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[9][10]

Table 1: Antifungal Activity of Geraniol against Various Fungal Species

| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Candida albicans | 16 | - | [11][12] |

| Candida albicans | 512 | 1024 | [13] |

| Candida tropicalis | 512 | 1024 | [13] |

| Aspergillus flavus | >500-600 (98.44% inhibition) | - | [14] |

| Aspergillus ochraceus | >500-600 (98.38% inhibition) | - | [14] |

| Trichophyton rubrum | 16-256 | - | [9] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The esterification of geraniol can modify its biological activity. Limited data is available for other geranyl esters.

Table 2: Antifungal Activity of Geranyl Acetate and Geranyl Cinnamate

| Compound | Fungal Species | MIC (μL/mL) | Reference |

| Geranyl Acetate | Microsporum gypsum, Trichophyton vercossum, Candida tropicalis | Not specified, noted as having "good antifungal action" | [15] |

| Geranyl Cinnamate | Candida albicans | 0.16 | [16] |

| Geranyl Cinnamate | Aspergillus niger | >2.5 | [16] |

Ethyl formate is a fumigant with known antifungal properties.[17][18] Its mechanism of action is thought to involve membrane disruption, protein and enzyme inhibition, and DNA damage.[17] The antifungal activity of ethyl formate suggests that the formate group in this compound could contribute to its overall biological effect.

Table 3: Antifungal Activity of Ethyl Formate

| Fungal Species | MIC (mmol/L) | Reference |

| Alternaria infectoria | 2.4 | [17] |

| Fusarium chlamydosporum | >2.4 - 5.4 | [17] |

| Penicillium sp. 2 | 10.8 | [17] |

| Rhizopus arrhizus | 5.4 | [17] |

Experimental Protocols for Antifungal Susceptibility Testing

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antifungal properties of natural compounds. These protocols can be adapted for the future investigation of this compound.

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts, or Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.

-

Incubation: The prepared fungal inoculum is added to each well containing the serially diluted compound. The plate also includes a positive control (fungal inoculum without the test compound) and a negative control (medium only). The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that causes complete inhibition of fungal growth.

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[16]

-

Preparation of Agar Plates: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized fungal suspension is uniformly spread over the surface of the agar.

-

Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound and placed on the inoculated agar surface. Alternatively, wells can be cut into the agar and filled with the test solution.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc or well where fungal growth is absent).

Visualizations

Caption: A generalized workflow for determining the antifungal activity of a test compound.

Caption: Potential antifungal mechanisms of action for terpene esters like this compound.

Conclusion and Future Directions

While direct evidence for the antifungal properties of this compound is currently lacking, the considerable body of research on geraniol and other related compounds provides a strong rationale for its investigation as a potential antifungal agent. The fungicidal and fungistatic activities observed for geraniol, coupled with the antimicrobial effects of the formate moiety in other contexts, suggest that this compound is a promising candidate for further study.

Future research should focus on:

-

In vitro susceptibility testing: Determining the MIC and MFC of this compound against a panel of clinically relevant fungal pathogens.

-

Mechanism of action studies: Investigating the effects of this compound on fungal cell morphology, membrane integrity, and key metabolic pathways.

-

Synergy studies: Evaluating the potential for this compound to enhance the efficacy of existing antifungal drugs.

-

In vivo efficacy and toxicity: Assessing the antifungal activity and safety profile of this compound in appropriate animal models.

Such studies are crucial to validate the inferred antifungal potential of this compound and to determine its viability as a novel therapeutic agent.

References

- 1. This compound | C11H18O2 | CID 5282109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 105-86-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. iff.com [iff.com]

- 4. foreverest.net [foreverest.net]

- 5. CN113292424B - A kind of method for preparing this compound catalyzed by ionic liquid - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound (CAS 105-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating in vitro antifungal mechanisms of geraniol against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geraniol Potentiates the Effect of Fluconazole against Planktonic and Sessile Cells of Azole-Resistant Candida tropicalis: In Vitro and In Vivo Analyses [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Geranyl acetate | Apoptosis | TargetMol [targetmol.com]

- 16. Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

Preliminary Research on the Hepatoprotective Effects of Geranyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl formate (B1220265), a monoterpene ester, has emerged as a compound of interest for its potential hepatoprotective properties. Preliminary evidence suggests a dose-dependent protective effect against acute liver injury. However, comprehensive data on its mechanisms of action are currently limited. This technical guide synthesizes the available preliminary research on geranyl formate and provides an in-depth analysis of the hepatoprotective effects of its parent compound, geraniol (B1671447), as a predictive framework for understanding its potential therapeutic activities. It is hypothesized that this compound exerts its effects following in vivo hydrolysis to geraniol. This guide details the experimental protocols, quantitative data from relevant animal models, and the key signaling pathways implicated in the hepatoprotective action of these related compounds. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Potential of this compound in Liver Health

Liver diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Natural compounds, particularly terpenoids, have garnered attention for their pharmacological activities. This compound, the formate ester of the acyclic monoterpene alcohol geraniol, is found in the essential oils of several aromatic plants. While research directly investigating the hepatoprotective effects of this compound is in its nascent stages, early findings are promising.

One study has indicated that this compound exhibits partial hepatoprotective effects at low doses in a carbon tetrachloride (CCl4)-induced acute hepatic injury model in rats. This protection was observed through the modulation of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as reductions in ballooning degeneration and the number of apoptotic cells in liver tissue. However, at high doses, these protective effects were not observed, suggesting a narrow therapeutic window or a dose-dependent reversal of its effects.

Given the limited direct research on this compound, this guide will also extensively review the well-documented hepatoprotective effects of geraniol. It is strongly suggested that this compound may act as a prodrug, undergoing hydrolysis by endogenous esterases in the gastrointestinal tract and liver to release its active form, geraniol. This metabolic conversion is a common fate for esterified terpenoids and provides a strong rationale for using the extensive data on geraniol to infer the potential mechanisms of action of this compound.

Proposed Bioactivation of this compound

The primary hypothesis for the bioactivity of this compound is its conversion to geraniol. This proposed metabolic pathway is crucial for interpreting the existing data and guiding future research.

Figure 1: Proposed bioactivation pathway of this compound.

Quantitative Data on Hepatoprotective Effects

This compound: Preliminary Findings

The following table summarizes the qualitative findings from the preliminary study on this compound. Quantitative data from this study is not yet publicly available.

| Model of Liver Injury | Compound | Dose | Effect on Liver Enzymes (ALT, AST) | Histopathological Observations | Reference |

| CCl4-induced acute hepatic injury in rats | This compound | Low | Reduction | Moderate reduction in ballooning degeneration and apoptotic cell count | [1] |

| High | No reduction | No reduction in ballooning degeneration and apoptotic cell count | [1] |

Geraniol: A Comprehensive Data Summary

The hepatoprotective effects of geraniol have been more extensively studied across various models of liver injury. The following tables present a summary of the quantitative data from these studies.

Table 1: Effects of Geraniol on Serum Markers of Liver Injury

| Model of Liver Injury | Animal Model | Geraniol Dose | ALT | AST | ALP | Total Bilirubin (B190676) | Total Protein | Albumin | Reference |

| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | - | - | - | [2][3] |

| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | Decreased vs. CCl4 | Increased vs. CCl4 | Increased vs. CCl4 | [4][5][6] |

| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | Decreased vs. 2-AAF | Decreased vs. 2-AAF | - | - | - | - | [7][8] |

| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | Decreased vs. CP | Decreased vs. CP | Decreased vs. CP | - | - | - | [9] |

| LPS/D-GaIN-induced acute liver failure | Mice | - | Decreased vs. LPS/D-GaIN | Decreased vs. LPS/D-GaIN | - | - | - | - | [10] |

Table 2: Effects of Geraniol on Markers of Oxidative Stress

| Model of Liver Injury | Animal Model | Geraniol Dose | MDA | GSH | SOD | CAT | GPx | Reference |

| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased | Increased | Increased | Increased | Increased | [2][3] |

| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased | - | Increased | Increased | Increased | [4][5][6] |

| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | Decreased | Increased | Increased | Increased | Increased | [7][8] |

| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | - | - | - | - | - | [9] |

Table 3: Effects of Geraniol on Markers of Inflammation and Apoptosis

| Model of Liver Injury | Animal Model | Geraniol Dose | TNF-α | NO | MPO | IL-6 | IL-1β | Caspase-3 | Caspase-9 | NF-κB | Reference |

| CCl4-induced liver fibrosis | Rats | 200 mg/kg (oral) | Decreased | Decreased | Decreased | - | - | - | - | - | [2][3] |

| CCl4-induced hepatotoxicity | Rats | 100 mg/kg (oral) | Decreased | - | - | Decreased | - | Decreased | Decreased | - | [4][5][6] |

| 2-AAF-induced liver toxicity | Wistar rats | 100 & 200 mg/kg (oral) | - | - | - | - | - | Decreased | Decreased | Decreased | [7][8] |

| Cyclophosphamide-induced hepatotoxicity | Rats | 200 mg/kg (oral) | Decreased | - | - | Decreased | Decreased | - | - | Decreased | [9] |

| LPS/D-GaIN-induced acute liver failure | Mice | - | - | - | - | - | - | - | - | - | [10] |

Experimental Protocols

A thorough understanding of the experimental methodologies is critical for the evaluation and replication of research findings.

In Vivo Model of CCl4-Induced Acute Liver Injury

This model is widely used to screen for hepatoprotective agents.

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Induction of Liver Injury: A single intraperitoneal (i.p.) or oral gavage administration of CCl4 is given. A common dosage is 1 ml/kg body weight of a 50% solution of CCl4 in olive oil.[11][12]

-

Treatment: this compound or the test compound is administered orally or via i.p. injection at specified doses prior to or concurrently with CCl4 administration.

-

Sample Collection: 24 to 48 hours after CCl4 administration, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST, etc.), and liver tissue is harvested for histopathological examination and analysis of oxidative stress and inflammatory markers.

-

Biochemical Assays: Serum levels of ALT, AST, ALP, and bilirubin are measured using standard enzymatic assay kits.

-

Histopathology: Liver sections are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for the assessment of necrosis, inflammation, and ballooning degeneration.[13]

Figure 2: General experimental workflow for CCl4-induced hepatotoxicity studies.

Other In Vivo Models Used in Geraniol Studies

-

CCl4-Induced Liver Fibrosis: This model involves repeated administration of CCl4 (e.g., twice weekly for 4-8 weeks) to induce chronic liver injury and fibrosis.[2][3]

-

2-Acetylaminofluorene (B57845) (2-AAF)-Induced Liver Toxicity: 2-AAF is a potent hepatocarcinogen. In these studies, animals are typically fed a diet containing 2-AAF, often combined with partial hepatectomy to promote cell proliferation and tumorigenesis.[7][8]

-

Cyclophosphamide (CP)-Induced Hepatotoxicity: CP is a chemotherapeutic agent known to cause liver damage. A single high dose of CP is usually administered to induce acute hepatotoxicity.[9]

-

Lipopolysaccharide/D-galactosamine (LPS/D-GaIN)-Induced Acute Liver Failure: This model mimics septic shock-induced liver injury, leading to massive hepatocyte apoptosis and necrosis.[10]

Key Signaling Pathways in Hepatoprotection by Geraniol

The hepatoprotective effects of geraniol are mediated through the modulation of several key signaling pathways that regulate inflammation, oxidative stress, and apoptosis.

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In liver injury, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Geraniol has been shown to suppress the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[7][8][14][15][16]

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are stress-activated kinases that play a crucial role in apoptosis and inflammation in the liver.[17][18][19][20][21] Geraniol has been found to modulate MAPK signaling, although the precise mechanisms are still under investigation. One study reported that geraniol reversed the cyclophosphamide-induced activation of p38 and JNK.[9]

Activation of the PPAR-γ Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory and metabolic regulatory functions.[22][23][24][25][26] Activation of PPAR-γ can suppress inflammatory responses in the liver. Geraniol has been shown to upregulate the expression of PPAR-γ, which may contribute to its anti-inflammatory effects.[9]

Figure 3: Putative signaling pathways modulated by Geraniol in hepatoprotection.

Conclusion and Future Directions

The preliminary evidence for the hepatoprotective effects of this compound is encouraging, but further research is imperative. The extensive data on its parent compound, geraniol, provides a strong foundation for hypothesizing its mechanisms of action, which likely involve antioxidant, anti-inflammatory, and anti-apoptotic activities mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PPAR-γ.

Future research should focus on:

-

Pharmacokinetic and Metabolism Studies: Confirming the in vivo hydrolysis of this compound to geraniol and determining its bioavailability.

-

Dose-Response Studies: Elucidating the dose-dependent effects of this compound to establish a therapeutic window.

-

Chronic Liver Injury Models: Evaluating the efficacy of this compound in models of chronic liver disease, such as liver fibrosis and non-alcoholic steatohepatitis (NASH).

-

Molecular Mechanism Studies: Investigating the direct effects of this compound on hepatic cells and its interaction with the signaling pathways identified for geraniol.

This technical guide provides a comprehensive overview of the current state of knowledge and a roadmap for future investigations into the therapeutic potential of this compound for the treatment of liver diseases.

References

- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Impact of Geraniol Against CCl4-Induced Liver Fibrosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geraniol attenuates 2-acetylaminofluorene induced oxidative stress, inflammation and apoptosis in the liver of wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Geraniol protects against cyclophosphamide-induced hepatotoxicity in rats: Possible role of MAPK and PPAR-γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geraniol ameliorates acute liver failure induced by lipopolysaccharide/D-galactosamine via regulating macrophage polarization and NLRP3 inflammasome activation by PPAR-γ methylation Geraniol alleviates acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Inducing Acute Liver Injury in Rats via Carbon Tetrachloride CCl4 Exposure Through an Orogastric Tube [jove.com]

- 13. Ballooning degeneration - Wikipedia [en.wikipedia.org]

- 14. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noncanonical NF-κB Signaling Pathway in Liver Diseases [xiahepublishing.com]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scientificarchives.com [scientificarchives.com]

- 19. Molecular Mechanisms of Liver Injury and Hepatocarcinogenesis: Focusing on the Role of Stress-Activated MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. PPARγ Plays an Important Role in Acute Hepatic Ischemia-Reperfusion Injury via AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hepatic peroxisome proliferator-activated receptor gamma signaling contributes to alcohol-induced hepatic steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic potential of PPARγ natural agonists in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. google.com [google.com]

Exploring the Potential of Geranyl Formate as a Novel Insecticide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl formate (B1220265), a naturally occurring monoterpenoid ester, has emerged as a promising candidate for the development of new-generation, eco-friendly insecticides. This technical guide provides a comprehensive overview of the current state of knowledge regarding the insecticidal potential of Geranyl formate. It consolidates available data on its efficacy against various insect pests, delves into its potential mechanisms of action, and outlines detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel pest management solutions. While data on pure this compound is still emerging, studies on essential oils rich in this compound, and on the closely related monoterpene geraniol (B1671447), provide strong evidence of its insecticidal properties.

Introduction

The increasing demand for sustainable agricultural practices and the growing concerns over the environmental and health impacts of synthetic pesticides have spurred the search for effective botanical insecticides. Essential oils and their constituents, such as this compound, represent a rich source of bioactive molecules with insecticidal properties. This compound (C₁₁H₁₈O₂) is the formate ester of geraniol and is found in the essential oils of several aromatic plants, including geranium (Pelargonium graveolens).[1][2] This document synthesizes the existing scientific literature to provide a detailed technical guide on the insecticidal potential of this compound.